molecular formula C21H17N3O2 B251910 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

カタログ番号 B251910
分子量: 343.4 g/mol
InChIキー: SBGVWPZDUIRXRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in mitosis and cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it a potential target for cancer therapy.

作用機序

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is involved in the regulation of mitosis and cell division, and its overexpression has been observed in various types of cancer. Inhibition of Aurora A kinase by 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide leads to mitotic defects and cell death in cancer cells.
Biochemical and physiological effects:
2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to induce mitotic defects, including spindle abnormalities and chromosome misalignment, in cancer cells. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit tumor growth and increase survival in animal models of cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been well-tolerated, with manageable side effects, including fatigue, nausea, and diarrhea.

実験室実験の利点と制限

One advantage of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it specifically targets Aurora A kinase, which is overexpressed in various types of cancer. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is that it may have off-target effects on other kinases, which may limit its specificity for Aurora A kinase.

将来の方向性

There are several future directions for the development of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and other Aurora A kinase inhibitors. One direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the development of biomarkers that can predict response to Aurora A kinase inhibitors, which may help identify patients who are most likely to benefit from these therapies. Finally, the development of more potent and specific Aurora A kinase inhibitors may improve the efficacy of these therapies in the treatment of cancer.

合成法

The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves several steps, including the synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine, the synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, and the purification of the final product. The synthesis of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine involves the reaction of 2-methyl-3-nitropyridine with ethyl oxalyl chloride, followed by reduction with zinc powder. The synthesis of 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-methyl-3-[1,3]oxazolo[4,5-b]pyridine with 4-bromo-2-methylphenylboronic acid, followed by Suzuki coupling with 2-methyl-3-(trifluoromethyl)aniline. The final product is purified by column chromatography.

科学的研究の応用

2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. In preclinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In clinical studies, 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been evaluated as a monotherapy and in combination with other anticancer agents for the treatment of solid tumors, including ovarian cancer, non-small cell lung cancer, and advanced solid tumors. 2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been studied for its potential as a radiosensitizer in cancer therapy.

特性

分子式

C21H17N3O2

分子量

343.4 g/mol

IUPAC名

2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-7-3-4-8-15(13)20(25)23-17-10-5-9-16(14(17)2)21-24-19-18(26-21)11-6-12-22-19/h3-12H,1-2H3,(H,23,25)

InChIキー

SBGVWPZDUIRXRD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

正規SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC=N4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。